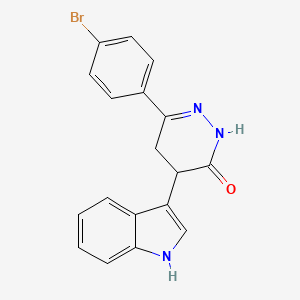

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one

Description

6-(4-Bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one (CAS: 78860-87-4) is a heterocyclic compound featuring a pyridazinone core substituted with a 4-bromophenyl group at position 6 and a 1H-indol-3-yl moiety at position 3. Its molecular formula is C₁₈H₁₃BrN₄O, with a molecular weight of 409.23 g/mol . The compound is synthesized via cyclocondensation of 4-aryl-4-oxo-2-(1H-indol-3-yl)butanoic acids with hydrazine hydrate, a method common to structurally related tetrahydropyridazin-3-one derivatives .

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-12-7-5-11(6-8-12)17-9-14(18(23)22-21-17)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTXSZOIIFWIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with indole-3-carbaldehyde, followed by cyclization with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing indole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of tetrahydropyridazinones have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Studies have demonstrated that similar structures possess antimicrobial activity against a range of pathogens. The presence of the bromophenyl group enhances the lipophilicity of the molecule, which is crucial for membrane penetration and subsequent antimicrobial action .

Neuropharmacology

Potential Anticonvulsant Agents

The indole structure is associated with neuroactive compounds. Research involving related structures suggests that this compound may exhibit anticonvulsant properties, making it a candidate for further studies in epilepsy treatment .

Material Science

Photophysical Properties

Compounds like 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one have been investigated for their optical properties. The ability to absorb and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds in drug development. The modification of substituents on the indole or bromophenyl groups can lead to enhanced biological activity or selectivity towards specific targets .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of tetrahydropyridazinones were synthesized and tested against several cancer cell lines. The results indicated that modifications on the indole ring significantly affected cytotoxicity, with certain derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

A series of related compounds were evaluated for their antimicrobial activity using standard disk diffusion methods. The findings showed that compounds with bromophenyl substitutions had enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Bromophenyl vs.

- Indole vs. Triazole: The indole moiety (in the target compound) enables π-π stacking interactions, while triazole derivatives (e.g., ) exhibit pronounced antifungal activity due to hydrogen-bonding capabilities .

- Methylphenyl Substitution : Simpler analogues (e.g., 6-(4-methylphenyl)- derivatives) lack the indole group, reducing complexity but also limiting bioactivity .

Physicochemical Properties

- IR Spectroscopy: Pyridazinone carbonyl (C=O) stretches typically appear near 1650–1670 cm⁻¹, consistent with derivatives in and .

- ¹H-NMR : The indole NH proton resonates as a broad singlet near δ 11.6 ppm (DMSO-d₆), as seen in related indole-containing compounds .

- Solubility : Bromophenyl and indole groups likely reduce aqueous solubility compared to methyl or hydroxyl-substituted analogues .

Biological Activity

6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of both the bromophenyl and indole moieties enhances its reactivity and biological profile.

Chemical Structure

The chemical structure of 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one |

| Molecular Formula | C₁₉H₁₆BrN₃O |

| Molecular Weight | 396.25 g/mol |

| CAS Number | 1023821-21-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to modulate the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer cell proliferation.

Anticancer Properties

Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of indole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has shown promise in various in vitro assays against cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways makes it a candidate for treating inflammatory diseases. By targeting enzymes involved in these pathways, it may reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structural features:

- Aldose Reductase Inhibition : Compounds containing indole ring systems have been reported to exhibit high aldose reductase inhibitory activity, which is beneficial for managing diabetic complications .

- Cytotoxicity Assays : In vitro studies on similar pyridazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating a potential application in oncology .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of indole-based compounds suggest that modifications at the bromophenyl or indole positions can significantly enhance biological activity. For example, the introduction of different substituents on the indole moiety has been linked to improved anticancer efficacy .

Comparative Biological Activity of Related Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Aldose Reductase Inhibition |

|---|---|---|---|

| 6-(4-bromophenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one | Moderate | High | Moderate |

| 4-(4-bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine | High | Moderate | High |

| 2-(4-bromophenyl)-4-(7-ethyl-1H-indol-3-yl)-2,3-dihydropyridazinone | High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.